molecular formula C35H25F3NO7PS B8202149 N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide

N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B8202149
M. Wt: 691.6 g/mol
InChI Key: TZIBOBXMYZDLOR-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a central phosphorus atom (λ⁵-phosphorus) integrated into a pentacyclic scaffold. The structure includes two 4-methoxyphenyl substituents and a trifluoromethanesulfonamide (triflyl) group, which is known for its electron-withdrawing properties and prevalence in pharmaceuticals . Structural characterization of such compounds typically relies on NMR (¹H, ¹³C, ¹⁹F) and crystallographic methods, with SHELX software historically playing a critical role in small-molecule refinement .

Properties

IUPAC Name

N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H25F3NO7PS/c1-43-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(44-2)18-14-22)34(32)46-47(40,45-33(29)31)39-48(41,42)35(36,37)38/h3-20H,1-2H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIBOBXMYZDLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25F3NO7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((11bS)-2,6-Bis(4-methoxyphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic reactions. One common approach includes the reaction of dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin with 4-methoxyphenyl derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-((11bS)-2,6-Bis(4-methoxyphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((11bS)-2,6-Bis(4-methoxyphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((11bS)-2,6-Bis(4-methoxyphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethanesulfonamide moiety is a common feature in several synthesized derivatives (Table 1). Key differences lie in the substituents attached to the nitrogen atom and the core scaffold:

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key ¹H NMR Shifts (δ, ppm)
Target Compound Phosphapentacyclic 10,16-bis(4-methoxyphenyl) - - -
1j Linear alkyl chain Bis(4-methoxyphenyl)methyl 24 - 4.45 (s, 1H, CH), 3.78 (s, 6H, OCH₃)
1k Linear alkyl chain Bis(3-methoxyphenyl)methyl 84 86–87 4.42 (s, 1H, CH), 3.81 (s, 6H, OCH₃)
1m Linear alkyl chain (4-Cl-C₆H₄)(p-tolyl)methyl 72 - 4.50 (s, 1H, CH), 7.25–7.35 (m, aromatic)

Key Observations :

  • Substituent Position : The 4-methoxy substitution in 1j results in a lower yield (24%) compared to the 3-methoxy analogue 1k (84%), suggesting steric or electronic effects influence reaction efficiency .
  • Core Complexity : The target compound’s phosphapentacyclic core introduces significant synthetic challenges, likely reducing yield compared to simpler linear analogues.
  • Triflyl Group Stability : All compounds exhibit robust ¹⁹F NMR signals near -75 ppm, confirming the stability of the trifluoromethanesulfonamide group under synthetic conditions .
Chemical Space and Similarity Metrics

Graph-based comparison methods (e.g., graph isomorphism) are critical for evaluating structural similarities in complex molecules like the target compound. While bit-vector fingerprinting is computationally efficient, it may fail to capture nuanced differences in polycyclic systems . For example:

  • Phosphorus vs.
  • Lumping Strategies : Compounds with similar triflyl groups may be "lumped" into surrogate categories for reactivity studies, though this risks oversimplifying their distinct electronic profiles .
Database Coverage and Patent Extraction

Automated databases like SureChEMBL and IBM SIIP successfully map ~60% of known trifluoromethanesulfonamide derivatives to their parent patents . However, the target compound’s structural complexity may reduce its detectability in such databases, necessitating manual curation for accurate classification .

Biological Activity

N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound notable for its intricate molecular structure and potential biological activities. The presence of phosphorous within its pentacyclic framework and the trifluoromethanesulfonamide group contribute to its unique chemical properties and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C48H30F3N2O7PC_{48}H_{30}F_3N_2O_7P with a molecular weight of approximately 905.7 g/mol. Its structural complexity includes multiple aromatic rings and functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC48H30F3N2O7P
Molecular Weight905.7 g/mol
Structural FeaturesPentacyclic structure with phosphorus and trifluoromethanesulfonamide functionalities

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors due to its unique functional groups. The phosphorus atom plays a crucial role in binding to these targets, potentially influencing their activity and modulating biochemical pathways.

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

  • Antibacterial Activity : Similar compounds in the sulfonamide class exhibit antibacterial properties; thus, this compound may also show efficacy against bacterial pathogens.
  • Antiviral Properties : Given the presence of phosphorous in its structure akin to known antiviral agents like phosphonates, it may possess antiviral activity.
  • Antifungal Potential : The complex structure suggests possible interactions with fungal cells that could lead to antifungal effects.

Comparative Analysis

A comparative analysis with similar compounds helps illustrate the unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
SulfamethoxazoleSulfonamide with methoxy groupAntibacterial
PhosphonatesPhosphorus-containing compoundsAntiviral
TriazolesFive-membered ring compoundsAntifungal

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